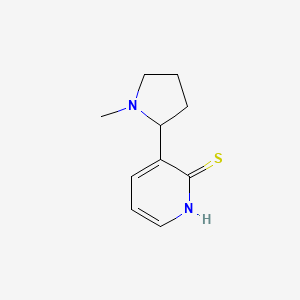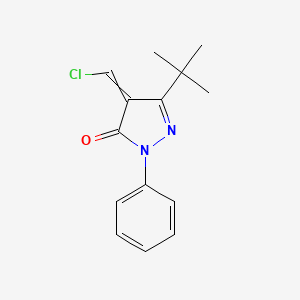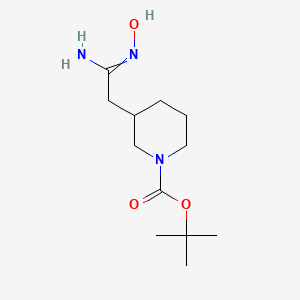
Stannanetetrayl tetraacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This white crystalline solid is characterized by its tin and acetate functional groups . It is widely used in various chemical processes due to its unique properties and reactivity.
Preparation Methods
Stannanetetrayl tetraacetate can be synthesized through the reaction of tin(IV) chloride with acetic anhydride . The reaction requires exclusion of moisture and is typically carried out in a three-neck ground glass flask equipped with a mercury-seal stirrer, a straight ground glass filling tube, and a reflux condenser with a drying tube . The reaction proceeds as follows:
- A suspension of tin(IV) chloride in pure acetic anhydride is prepared.
- The mixture is stirred vigorously while tin(IV) chloride is added in portions.
- The reaction starts immediately, and the mixture is stirred for 1.5 hours at 80°C and then for 0.5 hours at room temperature.
- The product is filtered, washed with anhydrous ether, and dried in a vacuum .
Chemical Reactions Analysis
Stannanetetrayl tetraacetate undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic transformations.
Reduction: It can be used as a reducing agent to synthesize silver nanoparticles.
Substitution: It can participate in substitution reactions, where the acetate groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include acetic anhydride, tin(IV) chloride, and anhydrous ether . Major products formed from these reactions include tin-based oxides and silver nanoparticles .
Scientific Research Applications
Stannanetetrayl tetraacetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in organic transformations and as a sol-gel precursor to synthesize nanomaterials.
Biology: It is used in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: It is explored for its potential use in drug delivery systems and as a component in medical devices.
Mechanism of Action
Comparison with Similar Compounds
Stannanetetrayl tetraacetate can be compared with other similar compounds, such as lead tetraacetate and tetraacetoxytin . While all these compounds share similar functional groups and reactivity, this compound is unique due to its specific applications in nanomaterial synthesis and its use as a reducing agent .
Similar Compounds
- Lead tetraacetate (Pb(OAc)4)
- Tetraacetoxytin (Sn(OAc)4)
- Tin(IV) chloride (SnCl4)
This compound stands out for its versatility and wide range of applications in various fields of scientific research and industry .
Properties
Molecular Formula |
C8H12O8Sn |
|---|---|
Molecular Weight |
354.89 g/mol |
IUPAC Name |
triacetyloxystannyl acetate |
InChI |
InChI=1S/4C2H4O2.Sn/c4*1-2(3)4;/h4*1H3,(H,3,4);/q;;;;+4/p-4 |
InChI Key |
YJGJRYWNNHUESM-UHFFFAOYSA-J |
Canonical SMILES |
CC(=O)O[Sn](OC(=O)C)(OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{5-[(4S)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl]pentanamido}ethyl 2-cyanoacetate](/img/structure/B11816088.png)
![(8,8-Difluoro-6-methyl-7-oxo-2,6-diazaspiro[3.4]octan-3-yl) 2,2,2-trifluoroacetate](/img/structure/B11816094.png)


![3-(3,4-Dimethoxy-benzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B11816111.png)

![1-[2-(4-Chloro-phenyl)-vinyl]-3,5-diMethoxy-benzene](/img/structure/B11816119.png)
![(2R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidine-1-carboxylic acid](/img/structure/B11816121.png)

![8-O-tert-butyl 6-O-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate](/img/structure/B11816139.png)
![rac-(3aR,5R,6aR)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B11816143.png)


![2-chloro-1-[3-(4-chlorophenyl)-7-[(4-chlorophenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one](/img/structure/B11816156.png)
